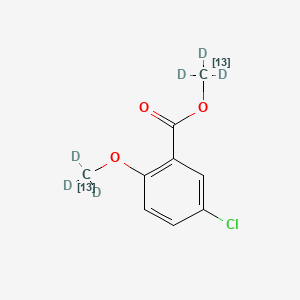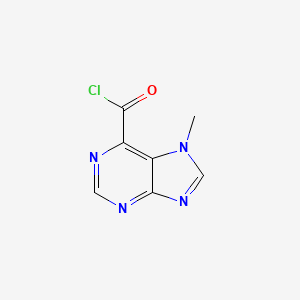
Toladryl-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Toladryl-d6 is synthesized through the deuteration of diphenhydramine. The process involves the replacement of hydrogen atoms with deuterium atoms in the diphenhydramine molecule. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms into the diphenhydramine structure. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Toladryl-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides, thiols, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Toladryl-d6 has a wide range of scientific research applications, including:
Pharmacokinetics and Metabolism Studies: Used as a tracer molecule to study the absorption, distribution, metabolism, and excretion of diphenhydramine in biological systems.
Environmental Research: Utilized as a standard for detecting environmental pollutants in air, water, soil, and food.
Industrial Research: Employed in the development of new antihistaminic drugs and other pharmaceutical compounds.
Mécanisme D'action
Toladryl-d6 exerts its effects by binding to histamine receptors in the body, thereby blocking the action of histamine. This prevents the symptoms of allergic reactions such as itching, swelling, and redness. The molecular targets of this compound include H1 histamine receptors, which are involved in mediating the effects of histamine in allergic responses .
Comparaison Avec Des Composés Similaires
Toladryl-d6 is similar to other deuterated antihistamines, such as deuterated versions of diphenhydramine and other related compounds. its uniqueness lies in its specific deuteration pattern, which allows for more precise studies of pharmacokinetics and metabolism. Similar compounds include:
Deuterated Diphenhydramine: Similar structure but different deuteration pattern.
Deuterated Antihistamines: Other antihistamines with deuterium atoms incorporated into their structures.
This compound stands out due to its specific applications in research and its ability to provide detailed insights into the behavior of diphenhydramine in biological systems.
Propriétés
Numéro CAS |
1346603-37-9 |
|---|---|
Formule moléculaire |
C18H23NO |
Poids moléculaire |
275.425 |
Nom IUPAC |
2-[(4-methylphenyl)-phenylmethoxy]-N,N-bis(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C18H23NO/c1-15-9-11-17(12-10-15)18(20-14-13-19(2)3)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3/i2D3,3D3 |
Clé InChI |
PJUYQWIDNIAHIZ-XERRXZQWSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN(C)C |
Synonymes |
(N,N-Dimethyl-d6)-2-[(4-methylphenyl)phenylmethoxy]ethanamine; 4-Methyldiphenhydramine-d6; p-Methyldiphenhydramine-d6; (N,N-Dimethyl-d6)-N-[2-(p-methyl-α-phenylbenzyloxy)ethyl]amine; p-Methylbenzhydryl 2-(Dimethyl-d6)aminoethyl Ether; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate](/img/structure/B584424.png)




